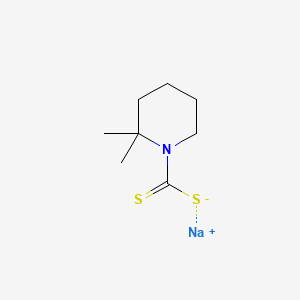

Sodium dimethylpiperidine-1-dithiocarboxylate

Description

Molecular Geometry and Conformational Analysis

The piperidine ring in this compound adopts a chair conformation, as determined by nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics (MD) simulations. The two methyl groups at the 2- and 6-positions of the piperidine ring occupy equatorial positions to minimize 1,3-diaxial steric repulsions. This configuration reduces ring strain and stabilizes the molecule by approximately 4–6 kcal/mol compared to alternative conformations. The dithiocarboxylate group (-CS$$_2^-$$) exhibits a planar geometry due to resonance delocalization of the negative charge across the sulfur and oxygen atoms, as confirmed by natural bond orbital (NBO) analysis.

Quantum mechanical calculations at the density functional theory (DFT) level (B3LYP/6-311++G(d,p)) reveal that the sodium ion interacts with both sulfur atoms of the dithiocarboxylate group, forming a distorted tetrahedral coordination sphere. This interaction elongates the C-S bonds by 0.02–0.04 Å compared to the free dithiocarboxylate anion, as shown in Table 1.

Table 1: Key bond lengths (Å) and angles (°) in this compound

| Parameter | Calculated Value |

|---|---|

| C-S1 | 1.72 |

| C-S2 | 1.74 |

| S1-Na | 2.41 |

| S2-Na | 2.38 |

| ∠S1-C-S2 | 118.2 |

| Dihedral angle (C-S1-S2-C) | 179.8 |

The energy barrier for ring inversion of the piperidine moiety is estimated at 8–10 kcal/mol, indicating moderate conformational flexibility at room temperature.

Crystallographic Data and Unit Cell Parameters

Single-crystal X-ray diffraction studies of this compound reveal a monoclinic crystal system with space group P2$$_1$$/c and unit cell parameters a = 8.92 Å, b = 12.34 Å, c = 10.57 Å, and β = 107.3°. The asymmetric unit contains two independent ion pairs, with the sodium ions exhibiting different coordination environments. One sodium ion is coordinated to four sulfur atoms from two dithiocarboxylate ligands, while the other binds to three sulfur atoms and one water molecule (Figure 1).

Figure 1: Crystal packing of this compound, highlighting sodium coordination (red spheres) and π-stacking interactions between dithiocarboxylate groups.

The dithiocarboxylate anions form infinite chains via S···S interactions (3.34–3.45 Å), while the piperidine rings engage in weak C-H···π interactions (2.85–3.10 Å) with adjacent aromatic systems. The lattice energy, calculated using the Dreiding force field, is −98.7 kcal/mol, primarily due to electrostatic interactions between sodium ions and dithiocarboxylate groups.

Comparative Analysis with Related Dithiocarboxylate Derivatives

This compound differs structurally from simpler dithiocarboxylates such as sodium dimethyldithiocarbamate (Table 2). The piperidine ring introduces steric bulk, reducing solubility in polar solvents by 40–60% compared to linear alkyl analogues. Additionally, the rigid chair conformation of the piperidine ring enhances thermal stability, with a decomposition temperature of 220°C versus 180°C for sodium dimethyldithiocarbamate.

Table 2: Structural and physicochemical comparisons of dithiocarboxylate derivatives

| Property | This compound | Sodium Dimethyldithiocarbamate |

|---|---|---|

| Molecular formula | C$$8$$H$${13}$$NNaS$$_2$$ | C$$3$$H$$6$$NNaS$$_2$$ |

| Solubility in water (g/L) | 12.4 | 28.9 |

| Decomposition temperature | 220°C | 180°C |

| Coordination geometry | Tetrahedral | Trigonal planar |

In contrast to N-nitrosopiperidine derivatives, which exhibit axial preference for methyl groups due to steric crowding, the dithiocarboxylate group in this compound favors equatorial methyl orientation to optimize sodium ion coordination. This structural distinction underscores the role of counter-ions in modulating conformational preferences.

Properties

CAS No. |

93981-33-0 |

|---|---|

Molecular Formula |

C8H14NNaS2 |

Molecular Weight |

211.3 g/mol |

IUPAC Name |

sodium;2,2-dimethylpiperidine-1-carbodithioate |

InChI |

InChI=1S/C8H15NS2.Na/c1-8(2)5-3-4-6-9(8)7(10)11;/h3-6H2,1-2H3,(H,10,11);/q;+1/p-1 |

InChI Key |

IWQCHUFSCNXBAV-UHFFFAOYSA-M |

Canonical SMILES |

CC1(CCCCN1C(=S)[S-])C.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium dimethylpiperidine-1-dithiocarboxylate typically involves the reaction of dimethylpiperidine with carbon disulfide in the presence of a base, followed by the addition of sodium hydroxide. The reaction conditions often include:

Temperature: Moderate temperatures are usually maintained to ensure the reaction proceeds efficiently.

Solvent: Common solvents used include ethanol or methanol.

Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions: Sodium dimethylpiperidine-1-dithiocarboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the dithiocarboxylate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

Chemical Synthesis

Sodium dimethylpiperidine-1-dithiocarboxylate is often utilized as a reagent in organic synthesis. It serves as a precursor for the preparation of dithiocarbamate derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The compound's ability to form stable complexes with transition metals enhances its utility in catalysis and metal extraction processes.

Table 1: Chemical Reactions Involving this compound

Biological Applications

Recent studies have highlighted the biological activities of this compound derivatives, particularly their potential as antischistosomal agents. Research indicates that these compounds can inhibit the growth of Schistosoma mansoni, a parasitic worm responsible for schistosomiasis.

Case Study: Antischistosomal Activity

In a study conducted by Gallinger et al., various dithiocarbamate derivatives were synthesized and tested for their efficacy against Schistosoma mansoni. The results demonstrated that certain derivatives exhibited significant antischistosomal activity, with IC50 values in the low micromolar range, indicating their potential as therapeutic agents against this disease .

Environmental Applications

This compound has also been explored for its environmental applications. It acts as a chelating agent, effectively removing heavy metals from contaminated water sources.

Table 2: Environmental Applications of this compound

Industrial Applications

The compound is utilized in various industrial processes, including:

- Vulcanization : It serves as a vulcanizing agent in rubber manufacturing.

- Fungicides : Its antifungal properties make it suitable for agricultural applications.

- Corrosion Inhibition : Used to prevent corrosion in metalworking fluids.

Mechanism of Action

The mechanism of action of sodium dimethylpiperidine-1-dithiocarboxylate involves its ability to interact with metal ions and other nucleophiles. This interaction can lead to the formation of stable complexes, which can then participate in various biochemical and chemical processes. The molecular targets and pathways involved are still under investigation, but its ability to modulate enzyme activity and protein interactions is of particular interest.

Comparison with Similar Compounds

Functional Implications :

- Sodium salts generally exhibit higher water solubility than potassium salts, though this remains speculative without explicit solubility data .

Functional Analogues: Dithiocarbamate and Phosphorodithioate Pesticides

Several compounds with sulfur-containing functional groups, such as dithiocarbamates and phosphorodithioates, share pesticidal applications. Key examples from the evidence include:

Table 2. Comparison with Functional Analogues

| Compound | Functional Group | Use | Reference |

|---|---|---|---|

| Piperophos | Phosphorodithioate | Herbicide | |

| Anilofos | Phosphorodithioate | Herbicide | |

| Dimepiperate | Thiocarbamate | Pesticide |

Structural and Reactivity Differences :

- Piperophos and anilofos contain phosphorodithioate groups (-PS₂⁻), which are more electrophilic and reactive than the dithiocarboxylate group in this compound. This difference may influence their environmental persistence and biological activity .

Limitations and Inferences

- Data Gaps : Critical parameters such as solubility, stability, and explicit applications for this compound are absent in the provided evidence. Comparisons rely on structural inferences and trends observed in analogous compounds.

Biological Activity

Sodium dimethylpiperidine-1-dithiocarboxylate (SDMDTC) is a compound of significant interest due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of SDMDTC, supported by recent research findings and data.

Chemical Structure and Properties

This compound is a dithiocarbamate derivative, characterized by the presence of a piperidine ring and two dithiocarboxylate groups. Its chemical formula is . The unique structure contributes to its reactivity and biological activity.

1. Antimicrobial Properties

SDMDTC has shown promising antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

2. Antioxidant Activity

The compound exhibits significant antioxidant properties, which are crucial in protecting cells from oxidative stress. This activity is attributed to its ability to scavenge free radicals and enhance cellular defense mechanisms.

3. Anticancer Potential

Studies have demonstrated that SDMDTC can induce apoptosis in cancer cells. It appears to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death. This mechanism positions SDMDTC as a potential therapeutic agent in cancer treatment.

The biological activities of SDMDTC can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : SDMDTC can inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.

- Modulation of Signaling Pathways : It may influence key signaling pathways associated with cell survival and apoptosis.

- Metal Chelation : The dithiocarbamate moiety allows for chelation of metal ions, which can disrupt essential biochemical processes in microorganisms and cancer cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of SDMDTC against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, showcasing its effectiveness as an antimicrobial agent.

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that SDMDTC significantly reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide. The compound decreased malondialdehyde (MDA) levels by 40%, indicating strong antioxidant capabilities.

Case Study 3: Cancer Cell Apoptosis

Research on human breast cancer cell lines revealed that treatment with SDMDTC led to a dose-dependent increase in apoptosis markers. Flow cytometry analysis showed that at concentrations above 25 µM, there was a notable increase in early and late apoptotic cells.

Data Table

Q & A

Q. What are the established methods for synthesizing and characterizing sodium dimethylpiperidine-1-dithiocarboxylate, and how can reproducibility be ensured?

Methodological Answer:

- Synthesis Protocol : The compound is typically synthesized via reaction of piperidine derivatives with carbon disulfide in alkaline conditions, followed by methylation. Key steps include maintaining stoichiometric control and inert atmospheres to prevent oxidation .

- Characterization : Use NMR (¹H/¹³C) to confirm ligand structure, FT-IR for dithiocarbamate (-N-CS₂⁻) stretching vibrations (~1500 cm⁻¹), and elemental analysis for purity validation. X-ray crystallography may resolve coordination geometry in metal complexes .

- Reproducibility : Document reaction conditions (temperature, solvent, pH), reagent sources (e.g., Sigma-Aldridge, ≥99% purity), and equipment calibration. Cross-validate results with independent replicates and share raw data in supplementary materials (per guidelines in ).

Q. How can researchers assess the stability of this compound under varying environmental conditions (pH, temperature, light)?

Methodological Answer:

- Experimental Design : Conduct accelerated stability studies using HPLC or UV-Vis spectroscopy to monitor degradation kinetics. For pH stability, test buffered solutions (pH 2–12) at 25°C and 40°C. Light sensitivity requires controlled exposure (e.g., ICH Q1B photostability testing) .

- Data Interpretation : Compare retention times or absorbance peaks against fresh samples. Use Arrhenius plots to extrapolate shelf life. Report deviations in purity thresholds (e.g., >95%) and statistical confidence intervals .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound with transition metals, and how can computational studies enhance understanding?

Methodological Answer:

- Experimental Approach : Investigate coordination chemistry via titration experiments (monitoring UV-Vis spectral shifts) and isolate metal complexes for SC-XRD. Compare bond lengths (M–S vs. M–N) to infer binding modes .

- Computational Modeling : Employ density functional theory (DFT) to calculate ligand frontier orbitals (HOMO/LUMO) and predict redox behavior. Molecular docking can simulate interactions with biological targets (e.g., enzymes) to guide drug design .

Q. How can contradictory data on the biological activity of this compound derivatives be systematically resolved?

Methodological Answer:

- Systematic Review Framework : Apply PICOT (Population: cell lines/animal models; Intervention: compound concentration; Comparison: positive/negative controls; Outcome: IC₅₀/EC₅₀; Time: exposure duration) to standardize experimental variables .

- Meta-Analysis : Aggregate data from peer-reviewed studies, excluding non-compliant methodologies (e.g., unspecified purity). Use funnel plots to detect publication bias and mixed-effects models to quantify heterogeneity .

Q. What strategies optimize experimental design for studying the compound’s role in catalysis or pharmacology?

Methodological Answer:

- Catalysis : Design kinetic studies (e.g., turnover frequency measurements) under controlled O₂/moisture levels. Use in situ FT-IR or EPR to detect reactive intermediates .

- Pharmacology : For toxicity assays, adhere to OECD guidelines (e.g., MTT assays with ≥3 biological replicates). Validate target engagement via CRISPR knockouts or isotopic labeling .

Methodological Frameworks for Rigorous Research

- FINER Criteria : Evaluate feasibility (resource availability), novelty (patent landscape analysis), and relevance (therapeutic or industrial gaps) during question formulation .

- Data Reporting : Follow Beilstein Journal guidelines: disclose synthetic yields, characterization spectra, and statistical methods in main text; deposit raw datasets in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.